![molecular formula C23H27ClFN5O B2640276 1-(3-chloro-4-fluorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine CAS No. 2097858-53-0](/img/structure/B2640276.png)
1-(3-chloro-4-fluorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include the class of compounds it belongs to and its role or use.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It may include details of the reaction conditions, products, and mechanisms.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Aplicaciones Científicas De Investigación
Synthesis and Docking Studies
Research in the synthesis of piperazine derivatives, like 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, showcases the importance of these compounds in medicinal chemistry. Such studies not only detail the efficient synthesis of these molecules but also their potential interactions with biological targets through docking studies (Balaraju et al., 2019).
Anticonvulsant and Neuroleptic Agents
Compounds featuring the piperazine moiety, including their synthesis and potential as dopamine D-2 and serotonin 5-HT2 antagonists, have been studied for their application in treating psychiatric disorders. This research outlines the development of noncataleptogenic, centrally acting agents, indicative of the chemical's relevance in creating new treatments for mental health conditions (Perregaard et al., 1992).
Hydroformylation for Neuroleptic Agents
The application of rhodium-catalyzed hydroformylation in synthesizing key intermediates for neuroleptic agents such as Fluspirilen and Penfluridol demonstrates the chemical's utility in pharmaceutical manufacturing. This approach underlines the importance of catalysis in developing complex therapeutic molecules (Botteghi et al., 2001).
Antimicrobial Studies
Research on amide derivatives of quinolone, featuring piperazine substitutions, emphasizes the role of these compounds in antibacterial and antifungal applications. Such studies provide a foundation for developing new antimicrobial agents, highlighting the potential health applications of these chemical structures (Patel et al., 2007).
Safety And Hazards
This involves detailing the safety precautions that need to be taken while handling the compound and the hazards associated with it.
Direcciones Futuras
This involves discussing potential future research directions, applications, or improvements related to the compound.
Please consult with a chemist or a relevant expert for detailed and accurate information. This is a general guide and may not apply to all compounds.
Propiedades
IUPAC Name |
[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClFN5O/c24-19-15-18(4-5-20(19)25)28-10-12-30(13-11-28)23(31)16-6-8-29(9-7-16)22-14-17-2-1-3-21(17)26-27-22/h4-5,14-16H,1-3,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKFGCHXRPZIND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-fluorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(methylthio)benzamide](/img/structure/B2640195.png)
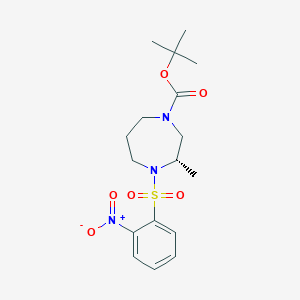

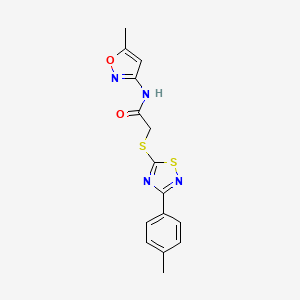
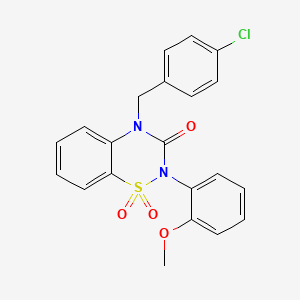
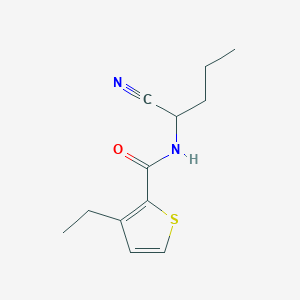
![2-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2640207.png)
![1-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2640208.png)
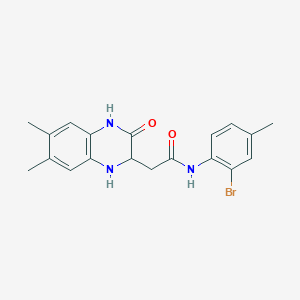
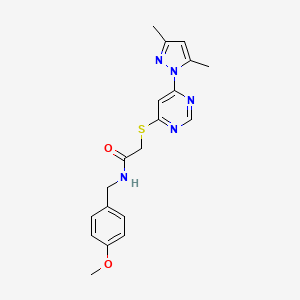

![1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2640214.png)
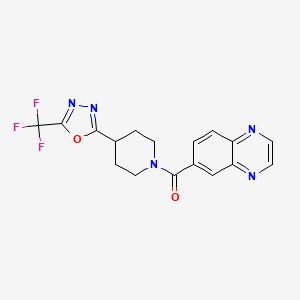
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanoate](/img/structure/B2640216.png)